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Compound of Interest

Compound Name: 2-(Chloromethyl)nicotinonitrile

CAS No.: 848774-96-9

Cat. No.: B1487519 Get Quote

Executive Summary & Strategic Analysis
Target Molecule: 2-(Chloromethyl)nicotinonitrile (also known as 2-(chloromethyl)pyridine-3-

carbonitrile). Core Application: Alkylating agent for benzimidazole functionalization in P-CAB

drug substances. Synthetic Challenge: The primary difficulty lies in distinguishing between

side-chain functionalization (desired) and ring chlorination (undesired). Direct chlorination often

leads to mixtures. This guide prioritizes the N-Oxide Rearrangement (Boekelheide) Pathway,

which offers the highest regiochemical fidelity.
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Property Specification

CAS Number 848774-96-9

Molecular Formula C₇H₅ClN₂

Molecular Weight 152.58 g/mol

Physical State White to off-white solid (low melting) or oil

Stability

High Risk: Prone to self-quaternization

(dimerization) upon storage. Best stored as a

hydrochloride salt or used immediately.

Hazards

Vesicant / Lachrymator. Potent alkylating agent.

Handle with extreme caution (Class 6.1

equivalent).

Retrosynthetic Logic & Pathway Selection
To achieve high purity, we disconnect the C-Cl bond to a C-OH precursor, which is derived from

a methyl group via an N-oxide rearrangement.
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Figure 1: Retrosynthetic disconnection strategy prioritizing regioselectivity.

Primary Pathway: The Boekelheide-Hydrolysis-
Deoxychlorination Sequence
This route is the "Gold Standard" for pharmaceutical intermediates, ensuring the chlorine atom

is placed exclusively on the methyl group.

Step 1: N-Oxidation of 2-Methylnicotinonitrile
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The nitrogen atom is activated to facilitate the subsequent activation of the methyl protons.

Reagents: Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) OR mCPBA.

Mechanism: Electrophilic attack on the pyridine nitrogen.

Protocol:

Dissolve 2-methylnicotinonitrile (1.0 eq) in DCM.

Cool to 0°C. Add mCPBA (1.2 eq) portion-wise to control exotherm.

Stir at RT for 4–6 hours. Monitor by TLC (Polar product forms).

Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproduct. Dry organic

layer (MgSO₄) and concentrate.

Yield: Expect 90–95%.

Step 2: Boekelheide Rearrangement
This is the critical regioselectivity step. The N-oxide oxygen is acylated, followed by a [3,3]-

sigmatropic rearrangement that moves the oxygen to the benzylic carbon.

Reagents: Acetic Anhydride (Ac₂O).[1]

Conditions: Reflux (130–140°C).

Mechanism:

O-Acylation of the N-oxide.

Deprotonation of the α-methyl group (facilitated by the electron-withdrawing nitrile).

Sigmatropic shift.
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Figure 2: Mechanistic flow of the Boekelheide rearrangement.

Protocol:

Suspend the N-oxide (from Step 1) in Acetic Anhydride (5.0 eq).

Heat to reflux (140°C) for 2–4 hours. The solution will turn dark.

Critical Endpoint: Consumption of N-oxide.

Workup: Distill off excess Ac₂O under reduced pressure. The residue is the crude acetate.

Step 3: Selective Hydrolysis
We must hydrolyze the acetate ester without hydrolyzing the nitrile group to an amide/acid.

Reagents: K₂CO₃ in Methanol (Transesterification conditions).

Protocol:

Dissolve crude acetate in MeOH.

Add K₂CO₃ (0.1–0.5 eq). Stir at RT for 1 hour.

Note: Avoid aqueous NaOH and heat, which will attack the nitrile.

Workup: Filter solids, concentrate, and extract with EtOAc.

Intermediate: 2-(Hydroxymethyl)nicotinonitrile (Solid).

Step 4: Deoxychlorination
Conversion of the alcohol to the alkyl chloride.
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Reagents: Thionyl Chloride (SOCl₂) in DCM or Toluene.

Protocol:

Dissolve 2-(hydroxymethyl)nicotinonitrile in dry DCM (0.2 M).

Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.

Add a catalytic amount of DMF (1–2 drops) to form the Vilsmeier-Haack intermediate

(accelerates reaction).

Allow to warm to RT and stir for 2 hours.

Workup: Evaporate solvent and excess SOCl₂ in vacuo.

Stabilization: The product is often isolated as the Hydrochloride Salt to prevent self-

alkylation. If the free base is needed, wash rapidly with cold NaHCO₃, dry, and use

immediately.

Alternative Pathway: Direct "Katada" Reaction
For industrial scaling where step count reduction is vital, the alcohol intermediate can be

bypassed.

Reaction: 2-Methylnicotinonitrile N-oxide + POCl₃ (+ Et₃N) → 2-
(Chloromethyl)nicotinonitrile.

Mechanism: Similar to Boekelheide, but the "acylating" agent is POCl₂, and the nucleophile

is Chloride.

Risk: High risk of Ring Chlorination (e.g., at C-6 or C-4) due to the activating nature of the N-

oxide.

Optimization: Requires strict temperature control (usually <60°C) and the presence of a base

(Et₃N) to favor the rearrangement over the nucleophilic aromatic substitution on the ring.

Comparative Data Summary
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Parameter
Pathway A
(Boekelheide/Hydrolysis)

Pathway B (Direct POCl₃)

Overall Yield 50–60% 40–50%

Purity Profile High (>98%) Moderate (Ring-Cl impurities)

Step Count 4 Steps 2 Steps

Scalability Good, but labor intensive
Excellent (Process

Intensification)

Safety Standard Organic Hazards High (POCl₃ exotherms)

Safety & Handling (Critical)
2-(Chloromethyl)nicotinonitrile is a nitrogen mustard analog.

Vesicant: Causes severe blistering. Double-gloving (Nitrile + Laminate) is mandatory.

Inhalation: Use only in a certified fume hood. The HCl salt is safer to handle as a solid but

still hazardous.

Decontamination: Quench spills with dilute ammonia or 10% sodium carbonate solution to

hydrolyze the chloride to the alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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